molecular formula C11H18O2 B14347646 4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 91965-23-0

4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14347646
CAS No.: 91965-23-0
M. Wt: 182.26 g/mol
InChI Key: VOBJQLFVZLUNHE-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic monoterpenoid derivative characterized by a rigid bicyclo[2.2.1]heptane skeleton with methyl substituents at positions 4, 7, and 7, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate water solubility (due to the polar carboxylic acid group) and stability imparted by the bicyclic framework. While its biological activities are less documented compared to related compounds like camphor or borneol, its structural features make it a candidate for pharmaceutical and synthetic applications, particularly in transport studies and derivatization reactions .

Properties

CAS No.

91965-23-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)6-7(8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

VOBJQLFVZLUNHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Oxidation of Camphor

The oxidation of camphor (C₁₀H₁₆O) represents a classical route to synthesize camphanic acid. This method leverages strong oxidizing agents to introduce carboxylic acid functionality at the C2 position of the bicyclic framework.

Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically employed.
  • Solvents : Acetone or aqueous acidic media.
  • Temperature : 60–80°C under reflux.

Reaction Mechanism

Camphor undergoes electrophilic oxidation at the tertiary carbon (C2), followed by sequential keto-enol tautomerism and further oxidation to form the carboxylic acid group. The rigid bicyclic structure directs regioselectivity, minimizing side reactions.

Yield Optimization

  • Challenges : Over-oxidation can lead to camphoric acid (C₁₀H₁₆O₄) as a byproduct.
  • Solutions : Controlled addition of oxidants and pH monitoring (maintained at 2–3) improve yields. Typical yields range from 50–65% .

Hydrolysis of 3-Chlorocamphoric Anhydride

This method, detailed in Organic Syntheses, involves a two-step process starting from camphoric acid.

Step 1: Synthesis of 3-Chlorocamphoric Anhydride

  • Reagents : Camphoric acid reacts with phosphorus pentachloride (PCl₅) in a 1:3.5 molar ratio.
  • Conditions :
    • Temperature : 125°C reflux for 12 hours.
    • Workup : Distillation under reduced pressure (30–35°C) removes volatile byproducts (POCl₃, HCl).
  • Yield : 90% (122 g from 125 g camphoric acid).

Step 2: Acidic Hydrolysis to Camphanic Acid

  • Reagents : 3-Chlorocamphoric anhydride is hydrolyzed in 0.1 N H₂SO₄.
  • Conditions :
    • Temperature : 80°C reflux for 6–8 hours.
    • Purification : Extraction with chloroform and recrystallization from toluene.
  • Yield : 72% (76 g from 115 g anhydride).
Table 1: Comparative Analysis of Hydrolysis Conditions
Parameter Value/Detail
Reaction Time 6–8 hours
Solvent for Extraction Chloroform (3 × 250 mL)
Recrystallization Solvent Toluene
Final Purity ≥95% (by HPLC)

Industrial-Scale Biocatalytic Methods

Recent advancements focus on enzymatic oxidation to enhance sustainability and enantioselectivity.

Enzyme-Catalyzed Oxidation

  • Enzymes : Camphor monooxygenases (e.g., cytochrome P450cam) selectively oxidize camphor to camphanic acid.
  • Conditions :
    • pH : 7.0–7.5 (phosphate buffer).
    • Cofactors : NADPH regeneration systems to sustain activity.
  • Yield : 80–85% with >99% enantiomeric excess (ee).

Process Advantages

  • Selectivity : Avoids byproducts like camphoric acid.
  • Scalability : Continuous flow reactors enable throughputs of 1–5 kg/day.

Comparative Evaluation of Methods

Table 2: Method Comparison for Camphanic Acid Synthesis
Method Yield (%) Purity (%) Key Advantages Limitations
Camphor Oxidation 50–65 90–95 Simple reagents Low yield, byproduct formation
Hydrolysis of Anhydride 72 95–98 High reproducibility Hazardous reagents (PCl₅, SOCl₂)
Biocatalytic Oxidation 80–85 ≥99 High enantioselectivity, green High enzyme cost

Mechanistic Insights and Side Reactions

Side Reactions in Anhydride Route

  • Phosphorus Byproducts : PCl₅ generates POCl₃, requiring careful distillation.
  • Chloroform Risks : Extraction steps necessitate fume hood use due to toxicity.

Enzymatic Pathway Specificity

Cytochrome P450cam hydroxylates camphor at C5, followed by dehydrogenation to the carboxylic acid. Molecular dynamics simulations confirm that the enzyme’s active site aligns camphor for C2 oxidation.

Industrial Purification Protocols

Post-synthesis, camphanic acid is purified via:

  • Recrystallization : Toluene or ethyl acetate.
  • Sublimation : 120–140°C under vacuum (0.5–1 mm Hg) to achieve ≥99.5% purity.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbox

Biological Activity

4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid (also referred to as the compound ) is a bicyclic carboxylic acid with potential biological activities. This article aims to explore its biological properties, including anti-inflammatory effects, therapeutic applications, and molecular interactions based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol

The structure of this compound features a bicyclic framework that contributes to its biological activity.

Anti-inflammatory Properties

Research indicates that compounds with similar bicyclic structures often exhibit anti-inflammatory properties. For instance, studies on related compounds have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µg/mL)Mechanism of Action
This compoundTBDInhibition of COX enzymes
Diclofenac42.30COX inhibition
N-Hexane Extract from Ammodaucus leucotrichus14.30Protein denaturation inhibition

The IC50 values indicate the concentration required to inhibit 50% of the target activity, suggesting that the compound may possess comparable efficacy to established anti-inflammatory drugs like diclofenac .

Therapeutic Applications

The therapeutic potential of this compound extends beyond anti-inflammatory effects. It may also play a role in pain management and as an adjunct therapy in chronic diseases characterized by inflammation.

Case Study: Pain Management
A recent case study highlighted the use of this compound in a clinical setting for patients with chronic pain conditions. Patients reported a reduction in pain scores when treated with formulations containing this compound, indicating its potential as an analgesic agent.

Molecular Interactions

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kJ/mol)Predicted Interaction
COX-1-8.5Hydrogen bonding
COX-2-9.0Hydrophobic interactions
TNF-alpha-7.8Ionic interactions

These results suggest that the compound can effectively interact with key proteins involved in inflammatory processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Camphor (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-one)
  • Structure : Ketone group at position 3.
  • Properties : Higher volatility (boiling point ~204°C) and lower solubility in water compared to the carboxylic acid derivative.
  • Applications : Widely used in topical analgesics and as a biosynthetic precursor to borneol .
Borneol (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-ol)
  • Structure : Hydroxyl group at position 3.
  • Properties : Less acidic than the carboxylic acid derivative; soluble in organic solvents.
  • Applications : Anticonvulsant and anti-inflammatory agent; oxidized to camphor in biochemical pathways .
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)
  • Structure: Amino and carboxylic acid groups at position 2.
  • Properties : Zwitterionic nature enhances blood-brain barrier transport inhibition.
  • Applications: Competitive inhibitor of the L-system amino acid transporter, used in neuroscience research .

Stereochemical and Substitution Variants

(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Methyl groups at positions 1, 7, and 7; esterified carboxylic acid.
  • Properties : Reduced polarity compared to the free acid; stereospecific interactions in chiral environments.
  • Applications : Intermediate in asymmetric synthesis and pharmaceutical manufacturing .
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
  • Structure : Hydroxyl and carboxylic acid groups at position 2.
  • Properties : Enhanced hydrogen-bonding capacity; undergoes oxidative decarboxylation to form dicarboxylic derivatives.
  • Applications : Analytical marker in decarboxylation studies .

Ring System Modifications

Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid
  • Structure : Tricyclic framework with a carboxylic acid group.
  • Properties : Increased ring strain and rigidity; higher melting point (~536 K).
  • Applications : Model compound for studying strained ring systems in organic chemistry .
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
  • Structure : Nitrogen atom in the bicyclic ring (aza substitution).
  • Properties : Basic character due to the amine; forms stable hydrochloride salts.
  • Applications : Precursor in β-lactam antibiotic synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Group(s) Key Properties/Applications References
4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid C₁₁H₁₈O₂ 182.26 Carboxylic acid (position 2) Transport studies, synthetic intermediate
Camphor C₁₀H₁₆O 152.23 Ketone (position 3) Topical analgesics, fragrance
Borneol C₁₀H₁₈O 154.25 Alcohol (position 3) Anti-inflammatory, biosynthetic precursor
BCH (2-Amino derivative) C₈H₁₃NO₂ 155.19 Amino acid (position 2) L-system transporter inhibition
(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₇O₂ 181.25 Ester (position 2) Chiral synthesis
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₀O₃ 154.16 Hydroxy, carboxylic acid Oxidative decarboxylation studies

Key Findings and Implications

Functional Group Influence : The carboxylic acid group in the target compound enhances water solubility and acidity compared to camphor (ketone) or borneol (alcohol). This makes it more suitable for aqueous-phase reactions or drug formulations requiring polar moieties .

Biological Activity: Unlike BCH, which inhibits amino acid transport via the L-system, the target compound’s lack of an amino group limits its direct role in transporter modulation. However, its carboxylate derivatives may interact with ion channels or enzymes .

Synthetic Utility : Esters and salts of the target compound (e.g., ) are pivotal in prodrug strategies, improving bioavailability or stability .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueCritical ObservationsReference
1H NMR (400 MHz, CDCl₃)δ 1.2–1.4 ppm (3H, s, C7-CH₃), δ 2.1–2.3 ppm (bridgehead H)
IR (KBr)1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (-COOH)
MS (EI)m/z 196 [M]⁺ (C₁₀H₁₂O₄)

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)MethodReference
Water0.12 ± 0.03Shake-flask
Ethanol8.7 ± 0.5Gravimetric
DMSO>50Saturation

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